(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one
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Overview
Description
(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinan-4-one core, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including benzyl, chlorophenyl, and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazinan-4-one ring: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable aldehyde or ketone.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thiazinan-4-one intermediate.
Formation of the imino group: This can be accomplished through a condensation reaction between the thiazinan-4-one intermediate and a chlorophenylamine.
Attachment of the nitrophenylpiperazine moiety: This step involves the reaction of the thiazinan-4-one intermediate with a nitrophenylpiperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, chlorophenylamines, and nitrophenylpiperazine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Investigation of its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to biological effects.
Properties
Molecular Formula |
C28H26ClN5O4S |
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Molecular Weight |
564.1 g/mol |
IUPAC Name |
3-benzyl-2-(4-chlorophenyl)imino-6-[4-(4-nitrophenyl)piperazine-1-carbonyl]-1,3-thiazinan-4-one |
InChI |
InChI=1S/C28H26ClN5O4S/c29-21-6-8-22(9-7-21)30-28-33(19-20-4-2-1-3-5-20)26(35)18-25(39-28)27(36)32-16-14-31(15-17-32)23-10-12-24(13-11-23)34(37)38/h1-13,25H,14-19H2 |
InChI Key |
LJLRZDJALUWJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3CC(=O)N(C(=NC4=CC=C(C=C4)Cl)S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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